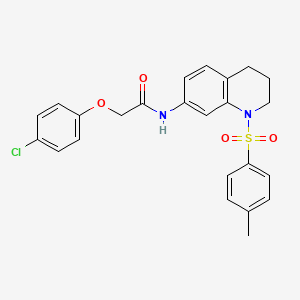

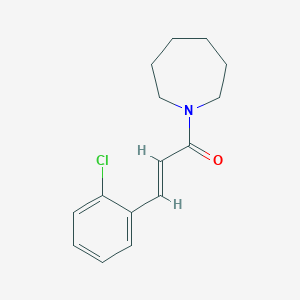

![molecular formula C8H12O2 B2502271 5-Oxaspiro[3.5]nonan-8-one CAS No. 1367945-40-1](/img/structure/B2502271.png)

5-Oxaspiro[3.5]nonan-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Oxaspiro[3.5]nonan-8-one is a spirocyclic compound that is part of a broader class of organic compounds known as oxaspirodecanones. These compounds are characterized by a spirocyclic structure where an oxygen atom is incorporated into the ring system, forming a lactone or a cyclic ester. The spirocyclic nature of these compounds often imparts unique chemical and physical properties, making them of interest in various fields, including pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in several studies. For instance, the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been achieved, which showed potent inhibitory effects on neural Ca-uptake and protective action against brain edema and memory deficits . Additionally, 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives were obtained through a stereospecific [3+2] cycloaddition of methylenelactams with nitrones . Although these syntheses focus on different spirocyclic compounds, they provide insight into the methodologies that could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite complex due to the presence of multiple chiral centers and the potential for various conformations. The envelope conformations of the isoxazolidine rings in the synthesized 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives lead to different orientations of substituents, affecting the overall molecular geometry . This structural complexity is a key consideration in the analysis of this compound and its derivatives.

Chemical Reactions Analysis

Spirocyclic compounds like this compound can undergo a range of chemical reactions. For example, the synthesis of 2-oxaspiro[3.5]nonane as an anisatin model involved ruthenium tetroxide oxidation to afford the corresponding β-lactones . This indicates that oxidation reactions can be a crucial step in modifying the structure of spirocyclic lactones. Moreover, the synthesis of 1,4-dioxaspiro[4.5]decan-8-one involved selective deketalization, showcasing another type of chemical transformation applicable to spirocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For instance, the presence of different substituents and functional groups can affect the compound's solubility, boiling point, and reactivity. The synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives for anti-coronavirus activity demonstrate the biological relevance of spirocyclic compounds and their potential as pharmaceutical agents . The specific properties of this compound would need to be determined experimentally, but the literature on related compounds provides a foundation for predicting its behavior.

Applications De Recherche Scientifique

Synthesis Methods

Efficient Synthesis Models

A model study for synthesizing anisatin involved creating 2-oxaspiro[3.5]nonane derivatives from methyl cyclohexanecarboxylate and 2-ethoxycarbonylcyclohexanone. These compounds were further oxidized to yield corresponding β-lactones, showcasing efficient synthesis methods for 5-oxaspiro[3.5]nonan-8-one and its derivatives (Kato, Kitahara, & Yoshikoshi, 1985).

Aldolization of Ketones

The synthesis of β-lactones through the aldolization of ketones with phenyl ester enolates has been studied. This process involves the production of various 1-oxaspiro[3.5]nonan-2-one derivatives, demonstrating a versatile synthetic route (Wedler & Schick, 2003).

Biological and Chemical Applications

Antimicrobial Agents

The synthesis of bispiroheterocyclic systems from 1-oxa-4-thiaspiro[4.4]nonan-2-one derivatives has been explored for potential antimicrobial applications. These derivatives have shown promise in comparative studies with tetracycline (Al-Ahmadi, 1996).

Ophiobolin-Type Sesterterpenes

New ophiobolin-type sesterterpenes featuring a rare oxaspiro[4.4]nonane moiety have been isolated from fungi. Some of these compounds, like compound 5, have exhibited significant selective antimicrobial activity (Liu et al., 2019).

Precursor in Fruit Flavor Compounds

2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one has been identified as a precursor to flavor compounds like 8,9-dehydrotheaspirone in white-fleshed nectarines. This discovery is significant for understanding the biochemical pathways of flavor compound formation in fruits (Knapp et al., 1997).

Spiroaminals Synthesis

The synthesis of spiroaminals, including 1-oxa-6-azaspiro[4.4]nonane, has been reviewed, highlighting their significance in natural and synthetic products with biological activities. This synthesis is crucial for creating compounds with potential therapeutic applications (Sinibaldi & Canet, 2008).

Chemical Reactions and Derivatives

Nucleophilic Ring Opening Reactions

Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate was used in nucleophilic ring opening reactions to form functionalized 2-oxaspiro[4.4]nonane derivatives, highlighting the versatility of these compounds in organic synthesis (Santos et al., 2000).

Regioselective Cleavage

The regioselective C–O bond cleavage of oxetane rings by an intramolecular attack of hydride in 5-methl-2-oxaspiro[3.5]nonan-5-ol has been studied, contributing to the understanding of stereochemistry in chemical reactions (Kato, Kitahara, & Yoshikoshi, 1986).

Safety and Hazards

Propriétés

IUPAC Name |

5-oxaspiro[3.5]nonan-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-7-2-5-10-8(6-7)3-1-4-8/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPLCWBNGXFUOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(=O)CCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1367945-40-1 |

Source

|

| Record name | 5-oxaspiro[3.5]nonan-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

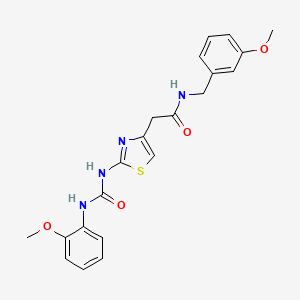

![2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B2502190.png)

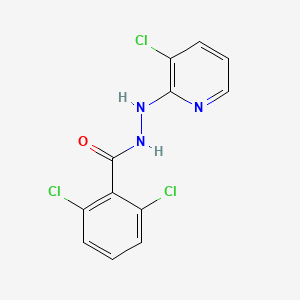

![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2502197.png)

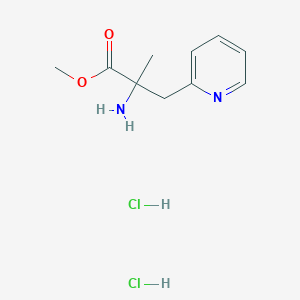

![N~6~-(2,2-dimethoxyethyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2502198.png)

![3-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2502199.png)

![2-(methylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2502202.png)

![(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2502203.png)